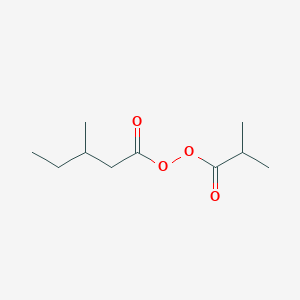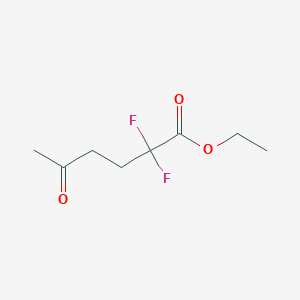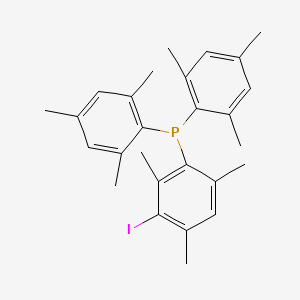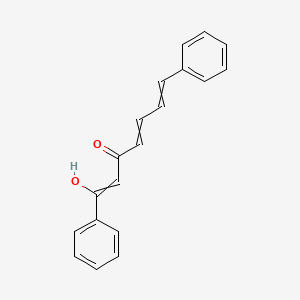![molecular formula C19H15N3O4 B12571810 1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine CAS No. 184970-84-1](/img/structure/B12571810.png)
1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine is an organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the dihydropyridine ring and a 2,4-dinitrophenyl group attached to the methylene carbon
Méthodes De Préparation
The synthesis of 1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine can be achieved through several synthetic routes. One common method involves the condensation reaction between benzylamine and 2,4-dinitrobenzaldehyde in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Analyse Des Réactions Chimiques
1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the nitro groups to amino groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Reagents such as alkyl halides or aryl halides are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and benzyl groups. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
1-Benzyl-2-[(2,4-dinitrophenyl)methylidene]-1,2-dihydropyridine can be compared with other similar compounds, such as:
1-Benzyl-2-methylimidazole: This compound also contains a benzyl group attached to a nitrogen-containing ring but lacks the dinitrophenyl group.
2,4-Dinitrophenylhydrazine: This compound contains the 2,4-dinitrophenyl group but lacks the dihydropyridine ring.
1-Benzyl-2,4-dinitrophenylhydrazine: This compound contains both the benzyl and dinitrophenyl groups but in a different structural arrangement.
Propriétés
Numéro CAS |
184970-84-1 |
|---|---|
Formule moléculaire |
C19H15N3O4 |
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
1-benzyl-2-[(2,4-dinitrophenyl)methylidene]pyridine |
InChI |
InChI=1S/C19H15N3O4/c23-21(24)18-10-9-16(19(13-18)22(25)26)12-17-8-4-5-11-20(17)14-15-6-2-1-3-7-15/h1-13H,14H2 |
Clé InChI |
VXTIJWVKMRVPKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=CC=CC2=CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



[(1S)-2,2,2-trifluoro-1-phenylethoxy]silane](/img/structure/B12571732.png)

![3-[1-(Heptan-4-yl)-1H-indol-5-yl]hex-2-enoic acid](/img/structure/B12571739.png)
![4-Acetamido-3,5-bis(E)[(hydrazinylmethylidene)amino]benzoic acid](/img/structure/B12571740.png)



![N-(2-Methylphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12571777.png)
![N-([1,1'-Biphenyl]-2-yl)-2-hydroxy-5-(trifluoromethyl)benzamide](/img/structure/B12571782.png)
![2-[(Methanesulfonyl)amino]phenyl benzoate](/img/structure/B12571795.png)
![Diethyl [amino(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12571803.png)

![Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-](/img/structure/B12571821.png)
